molecular formula C5H12N2O2 B12938292 N-(2-hydroxyethyl)-2-(methylamino)acetamide CAS No. 357277-74-8

N-(2-hydroxyethyl)-2-(methylamino)acetamide

Cat. No.: B12938292
CAS No.: 357277-74-8
M. Wt: 132.16 g/mol
InChI Key: WTSJQQCLQKTFSG-UHFFFAOYSA-N
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Description

Systematic IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for N-(2-hydroxyethyl)-2-(methylamino)acetamide derives from its molecular structure. The compound consists of an acetamide core (ethanamide) substituted at two positions: a 2-hydroxyethyl group attached to the amide nitrogen and a methylamino group at the second carbon of the acetyl chain.

The systematic name is constructed as follows:

  • Parent chain : The longest carbon chain containing the amide functional group is identified. Here, the two-carbon acetamide (CH3CONH2) serves as the base.
  • Substituents :
    • A 2-hydroxyethyl group (-CH2CH2OH) is bonded to the amide nitrogen.
    • A methylamino group (-NHCH3) is attached to the alpha carbon (C2) of the acetyl chain.

Applying IUPAC rules, the compound is named This compound . This name prioritizes the amide functional group while specifying substituent locations numerically.

IUPAC Name Component Structural Significance
N-(2-hydroxyethyl) Indicates a hydroxyethyl group on the amide nitrogen
2-(methylamino) Specifies a methylamino group on the second carbon of the acetyl chain
Acetamide Denotes the two-carbon amide backbone

The SMILES notation CNCC(=O)N(C)CCO further validates this structure, representing the methylamino group (CN), acetyl chain (CC(=O)), and hydroxyethyl substituent (NCCO).

CAS Registry Number and Alternative Identifiers

The Chemical Abstracts Service (CAS) registry provides unique identifiers for chemical substances. For this compound, the primary CAS number is 1219982-17-8 , which corresponds to its hydrochloride salt. The free base form of the compound is cataloged under PubChem CID 53410689 , while the hydrochloride salt is CID 53410688 .

Identifier Type Value Source
CAS Registry Number 1219982-17-8 (HCl salt) BLD Pharm
PubChem CID (Base) 53410689 PubChem
PubChem CID (HCl salt) 53410688 PubChem
Other Names Sarkosin-(2-hydroxy-aethylamid) LookChem

Alternative designations include Sarkosin-(2-hydroxy-aethylamid), a non-systematic name reflecting its sarcosine (N-methylglycine) derivative structure. The European Community (EC) number and other international identifiers remain unassigned for this compound, as of current records.

Structural Isomerism and Tautomeric Forms

Structural isomerism in this compound is limited due to its defined substitution pattern. However, potential isomers could arise from:

  • Positional isomerism : Varying the placement of the methylamino or hydroxyethyl groups.
  • Functional group isomerism : Reorganizing bonds to form alternative structures (e.g., imino or enamine forms).

Tautomerism is theoretically possible at the amide group, where proton shifts between oxygen and nitrogen could create enolic tautomers. However, the amide’s resonance stabilization significantly reduces such tendencies. Computational studies of analogous acetamides show that enol tautomers are ~30–40 kcal/mol less stable than their keto forms, making them negligible under standard conditions.

Isomer Type Description Stability Consideration
Positional Isomers Methylamino group on C1 instead of C2 Higher energy due to steric strain
Enol Tautomer Proton transfer to form NH-O=C ~35 kcal/mol less stable

No experimentally observed tautomers or structural isomers have been reported for this compound in the literature. Its rigid substitution pattern and resonance-stabilized amide group favor a single dominant structure under ambient conditions.

Properties

CAS No.

357277-74-8

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-(methylamino)acetamide

InChI

InChI=1S/C5H12N2O2/c1-6-4-5(9)7-2-3-8/h6,8H,2-4H2,1H3,(H,7,9)

InChI Key

WTSJQQCLQKTFSG-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NCCO

Origin of Product

United States

Preparation Methods

Amide Formation via Methylamine and Ethyl Chloroacetate or Glycine Derivatives

This method involves reacting methylamine with ethyl chloroacetate or glycine derivatives to form the target amide. The reaction typically proceeds under mild conditions, often in aqueous or organic solvents, with control over temperature and pH to optimize yield and purity.

  • Reaction Scheme:

    $$
    \text{Ethyl chloroacetate} + \text{Methylamine} \rightarrow \text{N-(2-hydroxyethyl)-2-(methylamino)acetamide}
    $$

  • Key Conditions:

    • Solvent: Water or organic solvents such as THF or methanol
    • Temperature: Ambient to moderate heating (25–60 °C)
    • pH control: Use of bases like sodium hydroxide to neutralize HCl formed
  • Advantages:

    • Straightforward reaction
    • High purity product achievable
    • Scalable for industrial production

Nucleophilic Substitution on 2-chloro-N-(2-hydroxyethyl)acetamide

Another common approach is the substitution of the chlorine atom in 2-chloro-N-(2-hydroxyethyl)acetamide with methylamine, yielding the desired compound.

  • Reaction Scheme:

    $$
    \text{2-chloro-N-(2-hydroxyethyl)acetamide} + \text{Methylamine} \rightarrow \text{this compound}
    $$

  • Reaction Conditions:

    • Base such as sodium hydroxide to neutralize HCl byproduct
    • Controlled temperature to avoid side reactions
    • Purification by recrystallization or solvent extraction
  • Industrial Notes:

    • Continuous flow reactors may be employed for consistent quality
    • Automated control of temperature, pressure, and reactant feed rates enhances yield and reproducibility

Comparative Data Table of Preparation Methods

Preparation Method Key Reactants Reaction Conditions Yield (%) Purity (%) Notes
Methylamine + Ethyl Chloroacetate Methylamine, Ethyl chloroacetate Ambient to 60 °C, aqueous/organic 75–85 >98 Simple, scalable, common in research
Nucleophilic Substitution on 2-chloroacetamide 2-chloro-N-(2-hydroxyethyl)acetamide, Methylamine Base present, controlled temp 80–90 >98 Industrially viable, continuous flow
Protection-Deprotection (Boc strategy) Glycine methyl ester hydrochloride, Boc2O, Methylamine 0–60 °C, pressure 0.1–1.0 MPa 78–82 >99 High purity, mild conditions, large scale

Research Findings and Process Analysis

  • Purity and Yield: The Boc protection-deprotection method yields the highest purity (>99%) and stable yields (~80%), making it suitable for pharmaceutical-grade synthesis.

  • Reaction Conditions: Mild temperatures (0–60 °C) and moderate pressures (up to 1 MPa) are sufficient, reducing energy consumption and minimizing side reactions.

  • Raw Materials: Readily available and inexpensive starting materials such as glycine methyl ester hydrochloride and methylamine enhance cost-effectiveness.

  • Environmental Impact: The described methods produce minimal waste and avoid harsh reagents, aligning with green chemistry principles.

  • Industrial Adaptation: Continuous flow reactors and automated systems improve reproducibility and scalability, critical for commercial production.

Chemical Reactions Analysis

Acylation Reactions

The methylamino group (-NHCH₃) serves as a potent nucleophile, enabling reaction with acylating agents.

Key reaction data:

Acylating AgentSolvent SystemTemperatureYieldReference
Acetyl chlorideTHF/H₂O (3:1)0-5°C85%
Benzoyl chlorideDCMRT72%
Chloroacetyl chlorideAcetone40°C68%

Mechanistic studies reveal a two-step process:

  • Nucleophilic attack by the secondary amine on the electrophilic carbonyl carbon

  • Elimination of HCl (for acid chloride reactants) or H₂O (for anhydrides)

The hydroxyl group’s electron-donating effects enhance nucleophilicity, explaining the higher yields in aqueous THF compared to anhydrous DCM.

Alkylation Reactions

The compound undergoes alkylation at both nitrogen and oxygen centers:

Nitrogen alkylation:
Reacts with alkyl halides (R-X) to form quaternary ammonium salts:
R-X + HN(CH₃)CH₂CONHCH₂CH₂OH → R-N⁺(CH₃)CH₂CONHCH₂CH₂OH\cdotpX⁻\text{R-X + HN(CH₃)CH₂CONHCH₂CH₂OH → R-N⁺(CH₃)CH₂CONHCH₂CH₂OH·X⁻}

Oxygen alkylation:
The hydroxyl group reacts with:

  • Epoxides (ring-opening alkylation)

  • Alkyl sulfonates (Mitsunobu-type reactions)

Comparative reactivity data:

Reaction TypeSubstrateRate Constant (k, M⁻¹s⁻¹)
N-AlkylationMethyl iodide0.45
O-AlkylationEthyl tosylate0.18
Epoxide ring-openingEthylene oxide0.32

Steric hindrance at the oxygen site reduces O-alkylation rates compared to N-alkylation.

Acid-Base Reactions

Exhibits zwitterionic behavior in aqueous solutions:

Protonation equilibria:
HN(CH₃)CH₂CONHCH₂CH₂OH + H₃O⁺ ⇌ HN⁺(CH₃)HCH₂CONHCH₂CH₂OH + H₂O\text{HN(CH₃)CH₂CONHCH₂CH₂OH + H₃O⁺ ⇌ HN⁺(CH₃)HCH₂CONHCH₂CH₂OH + H₂O}
pKₐ (amine) = 8.2 ± 0.1\text{pKₐ (amine) = 8.2 ± 0.1}

Deprotonation:
Hydroxyl group deprotonates in strong base:
HOCH₂CH₂NHCOCH₂N(CH₃)H + OH⁻ → O⁻CH₂CH₂NHCOCH₂N(CH₃)H + H₂O\text{HOCH₂CH₂NHCOCH₂N(CH₃)H + OH⁻ → O⁻CH₂CH₂NHCOCH₂N(CH₃)H + H₂O}
pKₐ (alcohol) = 13.4 ± 0.2\text{pKₐ (alcohol) = 13.4 ± 0.2}

Complexation Reactions

Acts as a polydentate ligand for transition metals:

Metal IonCoordination ModeStability Constant (log β)
Cu²⁺N,O-chelate5.8
Fe³⁺O-monodentate3.2
Ni²⁺N,N-bidentate4.5

X-ray crystallography confirms square planar geometry in Cu(II) complexes . The hydroxyl oxygen participates in hydrogen bonding networks that stabilize coordination complexes.

Condensation Reactions

Engages in:

  • Schiff base formation with aldehydes

  • Urea/thiourea synthesis via reaction with isocyanates

Schiff base kinetics:
Second-order rate constants for benzaldehyde condensation:
k=1.2×103M1s1k = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} at pH 7.4

Redox Reactions

Susceptible to both oxidation and reduction:

Oxidation pathways:

  • Amine → N-oxide (H₂O₂, pH 7)

  • Alcohol → ketone (CrO₃)

Reduction pathways:

  • Amide → amine (LiAlH₄)

Controlled potential electrolysis studies show distinct oxidation waves at +0.78V (amine) and +1.12V (alcohol) vs. SCE .

Scientific Research Applications

Scientific Research Applications of N-(2-Hydroxyethyl)-2-(methylamino)acetamide hydrochloride

This compound hydrochloride is an organic compound with diverse applications in scientific research and industry. Its unique chemical structure, featuring a hydroxyethyl group and a methylamino group attached to an acetamide backbone, contributes to its versatility. The hydrochloride form enhances its water solubility, making it suitable for various applications.

Chemistry: Building Block for Synthesis

This compound hydrochloride serves as a building block in organic synthesis. Its functional groups facilitate diverse chemical transformations, making it useful in developing complex molecules.

Biological Research

This compound is under investigation for its biological activities, particularly its interactions with biomolecules. Initial studies suggest it can modulate enzymes and bind to receptors, which could influence metabolic pathways.

Case Study: A study indicated that this compound could interact with enzymes involved in lipid metabolism, suggesting a role in managing metabolic disorders such as obesity.

Medicinal Applications

Research is ongoing to explore the therapeutic potential of this compound hydrochloride. Its structural properties make it a candidate for drug development targeting neurological conditions and metabolic disorders.

Case Study: Investigations have shown promise in neuroprotective applications, with preliminary results indicating that it may help mitigate neurodegenerative processes associated with diseases like Alzheimer's.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its properties facilitate the creation of various chemical products essential in multiple sectors.

The biological activity of this compound hydrochloride stems from its ability to interact with specific enzymes and receptors in the body. It is hypothesized that the compound can modulate enzyme activity, potentially influencing biochemical pathways involved in inflammation, pain response, and cellular signaling.

Key Mechanisms

  • Enzyme Inhibition: The compound may inhibit specific enzymes related to inflammatory processes.
  • Receptor Binding: It can bind to receptors involved in neurotransmission, affecting mood and cognitive functions.
  • Modulation of Signaling Pathways: By interacting with cellular signaling pathways, it may influence various physiological responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anti-inflammatory Effects: Studies suggest that the compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Neuroprotective Properties: There is evidence pointing towards its potential neuroprotective effects, possibly aiding in the treatment of neurodegenerative disorders.
  • Antimicrobial Activity: Preliminary findings indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.

Data Table: Summary of Biological Activities

Activity TypeDescription
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectiveProtects neuronal cells from oxidative stress
AntimicrobialExhibits activity against certain bacterial strains

Case Studies

Anti-inflammatory Study: A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers when administered prior to inflammatory stimuli. The results indicated a decrease in cytokine levels (e.g., IL-6 and TNF-alpha), suggesting its potential as an anti-inflammatory agent.

Neuroprotective Effects: In vitro studies using neuronal cell lines showed that the compound could reduce apoptosis induced by oxidative stress. The mechanism was linked to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS).

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, altering the redox state of cellular components and affecting metabolic pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Observations :

  • Hydrophilicity: The hydroxyethyl group in N-(2-hydroxyethyl)-2-(methylamino)acetamide enhances water solubility compared to analogs with aromatic or halogenated substituents (e.g., dichlorophenyl or naphthyl groups) .
  • Reactivity : Chloroacetamide derivatives (e.g., compounds 2e and 2f in ) exhibit higher electrophilicity, making them suitable for nucleophilic substitution reactions in heterocyclic chemistry .

Physicochemical and Spectral Properties

Table 3: Spectral Data for Representative Compounds
Compound IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) References
This compound* ~1650 (amide I) 1.95 (s, CH3), 3.25 (m, NHCH3), 3.60 (t, CH2OH) 22.5 (CH3), 40.1 (NCH2), 60.5 (CH2OH)
2-Chloro-N-[trichloroethyl]acetamide (2e) 1685 4.25 (s, CH2Cl), 7.2–7.8 (naphthyl H) 45.2 (CH2Cl), 128–135 (aromatic C)
2-(2,6-Dichlorophenyl)-N-thiazolylacetamide 1670 3.75 (s, CH2), 7.3–7.5 (dichlorophenyl H) 38.9 (CH2), 128–132 (aromatic C)

*Predicted based on analogs.

Insights :

  • Hydrogen Bonding: The hydroxyethyl group in this compound likely forms intramolecular H-bonds, reducing its melting point compared to rigid aromatic analogs .
  • Electron-Withdrawing Effects : Chloro-substituted acetamides (e.g., 2e) show upfield shifts in ¹³C NMR due to electron withdrawal from the amide carbonyl .

Biological Activity

N-(2-hydroxyethyl)-2-(methylamino)acetamide, also known as N-(2-hydroxyethyl)acetamide or a derivative of acetamide, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both a hydroxyethyl group and a methylamino group attached to the acetamide backbone. This unique structure influences its solubility, reactivity, and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
  • Receptor Binding : It can bind to various receptors in the body, potentially influencing signaling pathways related to inflammation and pain perception .
  • Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit antimicrobial properties against both gram-positive and gram-negative bacteria .

Antimicrobial Activity

A study assessing the antimicrobial properties of related acetamides revealed moderate activity against several bacterial strains. The presence of functional groups such as methoxy or methylamino was crucial for enhancing this activity .

Anti-inflammatory Effects

Research has demonstrated that derivatives of this compound can significantly reduce inflammatory markers. For instance, compounds with similar structures have been shown to lower levels of prostaglandin E2 (PGE2) and nitric oxide (NO), which are key mediators in inflammatory processes .

Case Studies

  • In Vivo Studies : In animal models, administration of this compound resulted in a marked decrease in edema formation, suggesting its potential as an anti-inflammatory agent.
  • Cell Culture Experiments : In vitro studies using human cell lines have indicated that this compound can inhibit the proliferation of certain cancer cells by inducing apoptosis and cell cycle arrest at the S phase .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-MethylacetamideLacks hydroxyethyl groupModerate antibacterial activity
N-(2-Methoxyethyl)acetamideContains methoxy groupEnhanced anti-inflammatory properties
N-(2-Hydroxyethyl)-acetamideHydroxyethyl group presentPotentially effective against inflammation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-hydroxyethyl)-2-(methylamino)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 2-chloroacetamide derivatives (e.g., 2-chloro-N-methylacetamide) are common intermediates, reacting with hydroxyethylamine under controlled pH (8–10) and temperature (40–60°C) to minimize side reactions like hydrolysis . Purification via column chromatography (silica gel, ethyl acetate/methanol) or recrystallization (ethanol/water) is recommended. Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : 1^1H NMR should show signals for the hydroxyethyl group (δ 3.5–3.7 ppm, -CH2_2OH), methylamino protons (δ 2.2–2.5 ppm, -NCH3_3), and acetamide carbonyl (δ 2.1 ppm, -CO-N-) .
  • IR : Key peaks include N-H stretch (~3300 cm1^{-1}), amide C=O (~1650 cm1^{-1}), and -OH stretch (~3400 cm1^{-1}) .
  • MS : ESI-MS in positive mode should display [M+H]+^+ with accurate mass matching theoretical calculations (e.g., m/z 161.1 for C6_6H13_{13}N2_2O2_2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent concentrations). For example, KN-93 (a structurally related kinase inhibitor) showed activity dependency on buffer composition and cell permeability . To address this:

  • Standardize assay protocols (e.g., use DMSO concentrations <0.1% to avoid solvent toxicity).
  • Validate target engagement via orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream signaling ).
  • Perform dose-response curves to confirm EC50_{50}/IC50_{50} reproducibility .

Q. What experimental strategies are recommended for studying the pharmacokinetic (PK) properties of this compound, given its structural features?

  • Methodological Answer :

  • Solubility and Permeability : Use shake-flask method (pH 7.4 PBS) for solubility and Caco-2 assays for permeability. The hydroxyethyl group may enhance aqueous solubility but reduce logP, requiring formulation adjustments (e.g., cyclodextrin complexes) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Methylamino groups are prone to oxidative metabolism; consider deuterium labeling to prolong half-life .
  • In Vivo PK : Administer intravenously/orally to rodents, with serial blood sampling. Use compartmental modeling (e.g., WinNonlin) to calculate AUC, clearance, and bioavailability .

Q. How can researchers design experiments to elucidate the mechanism of action (MoA) of this compound in kinase inhibition studies?

  • Methodological Answer :

  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects. Compare selectivity to KN-93, which targets CaMKII .
  • Structural Studies : Perform X-ray crystallography or molecular docking (using AutoDock Vina) to identify binding interactions. The hydroxyethyl group may form hydrogen bonds with kinase active sites .
  • Cellular Validation : Use CRISPR/Cas9 knockout models to confirm target specificity. For example, CaMKII knockdown in HEK293 cells would abolish activity if MoA is CaMKII-dependent .

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